Phenylbutazone-d9 is a deuterated derivative of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound is primarily utilized in scientific research, particularly as an internal standard in chromatographic techniques such as gas chromatography and liquid chromatography-mass spectrometry for the quantification of phenylbutazone in various biological samples, including equine plasma and milk .
Phenylbutazone-d9 is classified under the category of pharmaceutical compounds and specifically as a deuterated analog of phenylbutazone. It is synthesized to enhance analytical sensitivity and specificity in mass spectrometric applications. The compound is identified by its Chemical Abstracts Service number 1189479-75-1 .
The synthesis of phenylbutazone-d9 involves the incorporation of deuterium into the phenylbutazone molecule. This can be achieved through various chemical reactions that introduce deuterium at specific positions within the molecular structure.
One notable method for synthesizing phenylbutazone-d9 includes the reaction of phenylbutazone with deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium. The process typically requires careful monitoring of reaction parameters such as temperature, pressure, and time to optimize yield and purity .
The molecular formula for phenylbutazone-d9 is . The structure features a butazone core with deuterium atoms replacing hydrogen atoms at specific positions, which can be crucial for its identification in analytical techniques.
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, influencing aspects such as boiling point and solubility, which are critical during analytical applications.
Phenylbutazone-d9 can participate in various chemical reactions typical for NSAIDs, including oxidation and conjugation reactions. The deuterium labeling allows for tracking these reactions through mass spectrometry.
During analysis, the unique mass signature provided by deuterium enables researchers to distinguish between phenylbutazone-d9 and its non-deuterated forms, facilitating accurate quantification in complex biological matrices .
Phenylbutazone acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterated form retains this mechanism but offers enhanced detection capabilities due to its unique mass characteristics.
Studies indicate that the pharmacokinetics of phenylbutazone-d9 may differ slightly from those of non-deuterated phenylbutazone due to isotopic effects, which can influence drug metabolism and elimination rates .
Relevant data from studies indicate that the incorporation of deuterium does not significantly alter the chemical behavior of the compound but enhances its analytical detectability .
Phenylbutazone-d9 is primarily used in scientific research settings:
Phenylbutazone-d9 (CAS 1189479-75-1) is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone. Its structure features a pyrazolidinedione core with two phenyl rings at positions 1 and 2, and a deuterium-enriched butyl chain at position 4 [2] [7].
Deuterium atoms replace all nine hydrogen atoms in the n-butyl side chain (C4H9 → C4D9), creating a perdeuterated alkyl moiety. This modification is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, which show complete absence of proton signals in the butyl region and characteristic mass shifts [5] [7]. The specific positions of deuterium substitution are:
Table 1: Deuterium Distribution in Phenylbutazone-d9
Molecular Segment | Position | Hydrogen Count | Deuterium Count |
---|---|---|---|
Pyrazolidinedione core | C1/C2 | 0 | 0 |
Phenyl rings | C6H5 | 11 | 0 |
Butyl side chain | C4H9 | 0 | 9 |
This labeling minimizes metabolic cleavage at the butyl group, enhancing stability for pharmacokinetic studies [6] [8].
The molecular formula of phenylbutazone-d9 is C19H11D9N2O2, with a molecular weight of 317.43 g/mol. In contrast, native phenylbutazone (C19H20N2O2) has a molecular weight of 308.37 g/mol [2] [8]. Mass spectrometry reveals key differentiation markers:
Table 2: Mass Spectrometric Comparison
Parameter | Native Phenylbutazone | Phenylbutazone-d9 | Analytical Utility |
---|---|---|---|
Molecular weight | 308.37 | 317.43 | Quantification baseline separation |
[M+H]+ | m/z 309.2 | m/z 318.2 | LC-MS/MS precursor ion selection |
Key fragment | m/z 111.0 | m/z 120.0 | MRM transitions validation |
Deuterated NSAID standards like phenylbutazone-d9 are synthesized via stable isotope labeling (SIL) rather than radiolabeling:
The synthesis employs deuterated precursors (e.g., butyric acid-d9) reacted with 1,2-diphenylhydrazine under controlled conditions. Catalyst selection (e.g., Pd/C) ensures minimal deuterium loss during cyclization [7] [8].
Post-synthesis purification involves:1. Chromatographic separation:- Reverse-phase HPLC with C18 columns- Mobile phase: Acetonitrile/water gradients- Retention time shift monitoring to detect residual non-deuterated impurities [5]2. Solvent removal: Lyophilization under inert atmosphere to prevent deuterium exchange
Quality control mandates:
Table 3: Quality Control Specifications
Parameter | Test Method | Acceptance Criterion | Purpose |
---|---|---|---|
Isotopic purity | HRMS (Orbitrap) | ≥99 atom % D | Ensures deuterium homogeneity |
Chemical purity | HPLC-UV (C18 column) | ≥95% | Removes synthesis byproducts |
Residual solvents | GC-MS | <500 ppm | Confirms safety for human handling |
Deuterium position | 2H-NMR | C4D9 only | Verifies site-specific labeling |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7